Chrysodine
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Overview
Description
Chrysodine is a natural product found in Hypomyces chrysospermus with data available.
Scientific Research Applications
Chrysin in Therapeutic Applications
Chrysin, a flavonoid found in plants and bee products, exhibits a range of therapeutic properties. Its biological activities include anti-inflammatory, antioxidant, and potent antitumor effects. The applications of chrysin in nanotechnology offer precise use of these activities, showing potential in combating various cancers such as breast, thyroid, and uterine colon cancer. This highlights chrysin's diverse therapeutic properties and nanoapplication potential, making it a significant subject in scientific research (Kultz, Rozisca, & Camargo, 2019).
Pharmacological Properties
Chrysin's pharmacological properties are attributed to its structural diversity, which contributes to its antioxidant and disease-preventing capabilities. It's effective in treating various disorders, offering cytotoxic and anti-inflammatory functions. The scientific studies emphasize chrysin's benefits in numerous metabolic malfunctions, underlining its significant role in pharmacological research (Naz et al., 2019).
Antifungal Action Against Candida albicans
The antifungal action of chrysin has been studied in Candida albicans. Chrysin inhibits the incorporation of radioactive precursors into macromolecules and cellular respiration, indicating a change in cell membrane permeability related to fatty acid biosynthesis in yeast cells. This reveals chrysin's potential in developing antifungal treatments (Haraguchi et al., 1990).
Hepatoprotective and Antioxidant Status
Chrysin exhibits hepatoprotective and antioxidant properties, particularly in d-galactosamine-induced hepatotoxicity. Its treatment decreases hepatic marker enzyme activities and lipid peroxidation products, while increasing antioxidant enzyme activities. These findings demonstrate chrysin's potential as a hepatoprotective agent (Pushpavalli et al., 2010).
Chemopreventive and Therapeutic Potential in Cancer
Chrysin's chemopreventive and therapeutic potential in cancer is highlighted through its broad spectrum of antitumor activity. It induces apoptosis, alters the cell cycle, and inhibits angiogenesis, invasion, and metastasis without harming normal cells. This indicates chrysin's translational value in cancer therapy (Kasala et al., 2015).
Mineralogical Properties on Rheology of Suspensions
The rheological behavior of chrysin suspensions is significantly influenced by the mineral's shape and surface charge. This study contributes to understanding chrysin's role in mineral processing and the challenges it poses due to its distinctive morphology and electrical surface charge (Ndlovu et al., 2011).
Inhibition of Cyclooxygenase-2 Expression
Chrysin effectively suppresses cyclooxygenase-2 expression, shedding light on its anti-inflammatory and anticarcinogenic properties. This understanding aids in developing chrysin-based treatments for diseases involving COX-2 expression (Woo et al., 2005).
Synthetic Derivatives and Biological Activities
Research on chrysin's synthetic derivatives reveals their potential in enhancing efficacy and selectivity for drug development. These derivatives exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties (Liu et al., 2014).
Nanoscale Modification for Enhanced Bioavailability
Nanoscale modification techniques are employed to overcome chrysin's poor bioavailability, enhancing its bioactive effects. This highlights the evolving utilization of chrysin in biomedical fields (Jung, 2016).
Properties
CAS No. |
52329-26-7 |
---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C19H18O5/c1-4-5-6-7-8-9-15-10-14-11-17(21)19(3,24-13(2)20)18(22)16(14)12-23-15/h4-12H,1-3H3/b5-4+,7-6+,9-8+ |
InChI Key |
XZRLZOCMYBKPHR-ZAJAATJQSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Canonical SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C |
Synonyms |
chrysodine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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